5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of a new compound often involves designing a synthetic route, which includes choosing the right reagents and conditions for each step. The yield and purity of the compound at each step are important considerations.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide valuable information about the compound’s chemical properties and potential uses.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, etc.Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, including compounds structurally similar to the one , have been explored for their antinociceptive and anti-inflammatory properties. Research by Selvam et al. (2012) showed significant antinociceptive and anti-inflammatory activities in para-substituted derivatives, highlighting their potential in pain management and inflammation control Selvam et al., 2012.
Chemokine Receptor Inhibition
Compounds in the thiazolo[4,5-d]pyrimidine class have been identified for their ability to modulate chemokine receptor activities. This includes potential applications in treating neurodegenerative, demyelinating, and cardiovascular disorders, as well as autoimmune diseases like rheumatoid arthritis and asthma. One study from AstraZeneca AB (2011) highlighted their utility in selectively inhibiting chemokine receptors AstraZeneca AB, 2011.
Synthesis and Pharmacological Evaluation
A study by Alam et al. (2010) focused on synthesizing new thiazolo[3,2-a] pyrimidine derivatives, assessing their anti-inflammatory and antinociceptive properties. Some synthesized compounds showed significant activities, suggesting potential for therapeutic applications Alam et al., 2010.
Antimicrobial Evaluation
Habib et al. (2007) reported the synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidine derivatives. Some of these compounds exhibited significant activity against fungal strains, suggesting their potential as antimicrobial agents Habib et al., 2007.
Antitumor Screening
Research by Becan and Wagner (2008) on thiazolo[4,5-d]pyrimidine derivatives highlighted their potential in antitumor applications. Selected compounds were evaluated for in vitro antitumor activity, with some showing promising results against human tumor cell lines Becan and Wagner, 2008.
Structural Features for Antifungal Activity
Chhabria et al. (2011) investigated the synthesis of thiazolo[4,5-d]pyrimidines and identified important structural features required for potent antifungal activity. The study offers insights into the structural requirements for developing effective antifungal agents Chhabria et al., 2011.
Safety And Hazards
Safety studies are crucial when developing a new compound, especially if it’s intended for use as a drug. This could involve testing for toxicity in cells or animals.
Future Directions
Based on the results of all the above analyses, researchers can decide on the next steps. This could involve further studies to optimize the compound’s properties, or testing it in new applications.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all situations.
properties
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUORKUWBDRBX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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